Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 113602-62-3
VCID: VC3052319
InChI: InChI=1S/C7H9NO3/c1-8-4-3-5(9)6(8)7(10)11-2/h3-4,9H,1-2H3
SMILES: CN1C=CC(=C1C(=O)OC)O
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

CAS No.: 113602-62-3

Cat. No.: VC3052319

Molecular Formula: C7H9NO3

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate - 113602-62-3

Specification

CAS No. 113602-62-3
Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
IUPAC Name methyl 3-hydroxy-1-methylpyrrole-2-carboxylate
Standard InChI InChI=1S/C7H9NO3/c1-8-4-3-5(9)6(8)7(10)11-2/h3-4,9H,1-2H3
Standard InChI Key HJHSYAMEFMNNBD-UHFFFAOYSA-N
SMILES CN1C=CC(=C1C(=O)OC)O
Canonical SMILES CN1C=CC(=C1C(=O)OC)O

Introduction

Chemical Identity and Structure

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole compound with three key functional groups: a methyl ester at the 2-position, a hydroxyl group at the 3-position, and a methyl group attached to the nitrogen atom at position 1. This specific arrangement of functional groups contributes to its distinctive chemical properties and reactivity profile.

Basic Identification Data

The compound can be identified through several standard chemical identifiers as shown in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
IUPAC NameMethyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
CAS Registry Number113602-62-3
Molecular FormulaC₇H₉NO₃
Molecular Weight155.15 g/mol
InChIInChI=1S/C7H9NO3/c1-8-4-3-5(9)6(8)7(10)11-2/h3-4,9H,1-2H3
InChI KeyHJHSYAMEFMNNBD-UHFFFAOYSA-N
SMILESCOC(=O)c1c(O)ccn1C
MDL NumberMFCD12924083

Structural Features

The molecule possesses a five-membered pyrrole ring with nitrogen at position 1. The presence of the methyl group on the nitrogen changes the electronic properties compared to its unmethylated analog. The hydroxyl group at position 3 creates potential for hydrogen bonding, while the methyl ester functionality at position 2 provides opportunities for further derivatization .

Physical and Chemical Properties

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate exhibits distinct physical characteristics that define its behavior in various conditions and reactions.

Physical State and Appearance

The compound typically appears as a white to off-white solid at room temperature . Its crystalline nature is consistent with other substituted pyrrole derivatives, though specific crystallographic data for this particular compound is limited in the literature.

Chemical Properties

The reactivity of this compound is governed by its functional groups:

  • The hydroxyl group at the 3-position can participate in hydrogen bonding and serve as a site for further functionalization.

  • The methyl ester group can undergo typical ester reactions such as hydrolysis, transesterification, and reduction.

  • The N-methyl pyrrole core influences the electronic distribution, affecting the reactivity of the entire molecule .

Synthesis Methods

Several approaches can be employed to synthesize Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate, building on general methods for pyrrole synthesis with appropriate modifications.

Derivatization from Pyrrole Precursors

One potential synthetic route involves the functionalization of simpler pyrrole derivatives. Starting with methyl 1-methyl-1H-pyrrole-2-carboxylate, regioselective hydroxylation at the 3-position can be achieved through appropriate oxidation conditions .

N-Methylation Approach

Another approach could involve starting with Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS: 79068-31-8) and performing selective N-methylation. This would require protecting the hydroxyl group during the methylation process to prevent side reactions .

Analytical Characterization

Spectroscopic and analytical techniques are essential for confirming the structure and purity of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate.

Spectroscopic Data

Biological Activity and Applications

Pharmaceutical Relevance

Pyrrole derivatives with similar structures have demonstrated various biological activities. For example, 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-alkylamides have shown histone deacetylase (HDAC) inhibitory activity, suggesting potential applications in cancer research .

Synthetic Applications

The compound can serve as a valuable building block in organic synthesis due to its functional group arrangement:

  • The hydroxyl group provides a handle for further derivatization

  • The ester group can be transformed into various other functional groups

  • The N-methylpyrrole core serves as a scaffold for constructing more complex heterocyclic systems

Comparison with Related Compounds

Comparison with Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

The unmethylated analog, Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS: 79068-31-8), differs primarily in the absence of the N-methyl group. This structural difference results in distinct physical and chemical properties:

Table 2: Comparison of Key Properties

PropertyMethyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylateMethyl 3-hydroxy-1H-pyrrole-2-carboxylate
Molecular FormulaC₇H₉NO₃C₆H₇NO₃
Molecular Weight155.15 g/mol141.13 g/mol
CAS Number113602-62-379068-31-8
N-H Hydrogen BondingAbsentPresent
DensityNot specified in sources1.4±0.1 g/cm³
Boiling PointNot specified in sources264.2±20.0 °C at 760 mmHg

The N-methyl group in Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate affects the electron distribution in the pyrrole ring, potentially altering its reactivity and binding properties compared to the unmethylated analog .

Comparison with Other Pyrrole Derivatives

Other structurally related compounds include:

  • Methyl 4-bromo-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate (CAS: 150713-75-0)

  • Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1196-07-2)

  • Methyl 4-hydroxy-5-methyl-1H-pyrrole-2-carboxylate (CAS: 203208-35-9)

These variations in substitution patterns provide compounds with different chemical and biological properties, expanding the repertoire of functional pyrrole derivatives available for various applications.

SupplierCatalog/Product NumberAvailable QuantitiesPurity
Ambeed, Inc.A144973100 mgNot specified
Key OrganicsKOR-DS-7450Not specifiedNot specified
Cymit QuimicaIN-DA00093U100 mg, 250 mg, 1 g95%
AppchemAI11602Not specifiedNot specified

The compound is typically supplied as a solid research chemical for laboratory use only .

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